Trimethylolethane trimethacrylate

Description

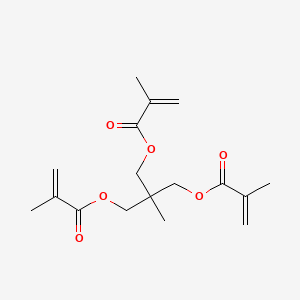

Structure

3D Structure

Propriétés

IUPAC Name |

[2-methyl-3-(2-methylprop-2-enoyloxy)-2-(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-11(2)14(18)21-8-17(7,9-22-15(19)12(3)4)10-23-16(20)13(5)6/h1,3,5,8-10H2,2,4,6-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHLOXLFJPTYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067016 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methyl-2-[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24690-33-3 | |

| Record name | Trimethylolethane trimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24690-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-methyl-2-(((2-methyl-1-oxo-2-propen-1-yl)oxy)methyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024690333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-methyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methyl-2-[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry of Trimethylolethane Trimethacrylate

Esterification Reaction Pathways

The fundamental chemistry for producing trimethylolethane trimethacrylate involves the reaction of the three hydroxyl groups of trimethylolethane with the carboxyl group of methacrylic acid. This reaction is an equilibrium process, and to drive it towards the formation of the tri-ester, the removal of water, a byproduct, is essential.

Catalytic Systems in Esterification

The choice of catalyst is crucial in the synthesis of this compound as it influences the reaction rate, yield, and selectivity, while also minimizing side reactions such as the polymerization of methacrylic acid. Catalytic systems are broadly categorized into homogeneous and heterogeneous approaches.

Homogeneous catalysts are soluble in the reaction medium, leading to excellent contact with the reactants and often high reaction rates. Commonly used homogeneous catalysts for the synthesis of trimethacrylate esters include strong mineral acids and organic sulfonic acids.

Sulfuric Acid: A strong and cost-effective catalyst, sulfuric acid is widely used in esterification reactions. However, its corrosive nature and the difficulty in its removal from the final product, which often requires neutralization and washing steps, are significant drawbacks.

p-Toluenesulfonic Acid (p-TSA): This organic sulfonic acid is another effective homogeneous catalyst. It is less corrosive than sulfuric acid and is often preferred for its milder reaction conditions. Nevertheless, its removal from the reaction mixture can still pose challenges.

Heterogeneous catalysts exist in a different phase from the reaction mixture, which simplifies their separation from the product, allowing for easier purification and potential for catalyst recycling. This characteristic makes them a more environmentally friendly and economically attractive option.

Solid Acids: These materials, such as ion-exchange resins (e.g., Amberlite™ and Dowex™), possess acidic sites on their surface and can effectively catalyze esterification reactions. nih.gov For the analogous synthesis of trimethylolpropane (B17298) triacrylate, studies have shown that resins like Amberlyst® 15 and Amberlite™ 120 IR (H+) can achieve almost complete conversion of the hydroxyl groups. nih.gov The efficiency of these catalysts can be influenced by factors such as their total exchange capacity, particle size, and crosslinking degree. nih.gov Carbon-based solid acids, prepared by immobilizing acids like p-toluenesulfonic acid on a carbonaceous support, have also been explored for esterification, offering simplicity in catalyst separation through filtration. researchgate.net

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. Brønsted acidic ionic liquids, in particular, have been investigated as green and reusable catalysts for esterification reactions. nih.gov For the synthesis of trimethylolpropane triacrylate, 1,3-propanesultone-functionalized imidazole (B134444) ionic liquids have been shown to be effective, achieving high conversion and selectivity. nih.gov These catalysts can often be separated from the product by forming a distinct phase, allowing for their recovery and reuse.

Optimization of Synthesis Conditions

To maximize the yield and purity of this compound, careful control and optimization of the synthesis conditions are paramount. Temperature and pressure are key parameters that significantly impact the reaction kinetics and equilibrium.

The reaction temperature in the esterification process is a critical variable. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, most notably the polymerization of methacrylic acid. Therefore, an optimal temperature range is typically employed, often in conjunction with a polymerization inhibitor. For the synthesis of similar trimethacrylate esters, reaction temperatures are commonly maintained between 80°C and 120°C. researchgate.net

Stoichiometric Ratios of Reactants

The synthesis of this compound is typically achieved through the direct esterification of trimethylolethane with methacrylic acid or via transesterification with an alkyl methacrylate (B99206), such as methyl methacrylate. Stoichiometrically, the reaction requires a 1:3 molar ratio of trimethylolethane to the methacrylic acid or its ester counterpart to ensure the complete esterification of the three hydroxyl groups on the polyol.

In practice, to drive the reversible esterification reaction towards the product side, an excess of the acylating agent (methacrylic acid or methyl methacrylate) is often employed. For direct esterification, the molar ratio of methacrylic acid to the alcohol's hydroxyl groups can be varied to optimize yield and reaction time. Similarly, in transesterification, using an excess of methyl methacrylate helps to shift the chemical equilibrium by increasing the concentration of one of the reactants. The removal of the byproduct, either water in direct esterification or a low-boiling-point alcohol like methanol (B129727) in transesterification, is also a critical factor in achieving high conversion rates. patsnap.comnih.gov For the analogous synthesis of trimethylolpropane triacrylate, research has shown that increasing the initial molar ratio of acid to alcohol can significantly enhance the conversion of hydroxyl groups. mdpi.com

The specific ratios can be fine-tuned based on the catalyst used, reaction temperature, and the efficiency of byproduct removal. For instance, a patented method for producing trimethylolpropane trimethacrylate via transesterification details using approximately a 3.5:1 mass ratio of methyl methacrylate to trimethylolpropane, which translates to a significant molar excess of the methacrylate. patsnap.com

Table 1: Reactant Ratios in (Meth)acrylate Ester Synthesis

| Synthesis Method | Reactant 1 | Reactant 2 | Theoretical Molar Ratio (Polyol:Acylating Agent) | Practical Considerations |

|---|---|---|---|---|

| Direct Esterification | Trimethylolethane | Methacrylic Acid | 1:3 | Excess methacrylic acid (e.g., 10-20% excess) is used to shift equilibrium and compensate for any side reactions. patsnap.com |

| Transesterification | Trimethylolethane | Methyl Methacrylate | 1:3 | A significant excess of methyl methacrylate is often used, and the byproduct (methanol) is continuously removed. patsnap.com |

Solvent-Free Synthesis Strategies

Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and simplifying product purification. For polyol esters like this compound, solvent-free methods are highly desirable. These strategies primarily rely on two key principles: the use of efficient, often heterogeneous, catalysts and effective removal of the reaction byproduct (water or a light alcohol) to drive the reaction to completion. mdpi.com

One effective approach is to conduct the esterification at elevated temperatures under a vacuum or with a stream of inert gas (e.g., air or nitrogen). mdpi.com This facilitates the continuous removal of water from the reaction mixture, preventing the reverse hydrolysis reaction. A study on the solvent-free synthesis of the structurally similar trimethylolpropane triacrylate (TMPTA) demonstrated that bubbling air through the reaction mixture significantly improved the yield and conversion of hydroxyl groups. mdpi.com This was particularly effective when using heterogeneous Brønsted acid catalysts like Amberlite™ ion-exchange resins. mdpi.com

Enzymatic catalysis also presents a viable route for solvent-free synthesis. Lipases, for instance, can catalyze the esterification of polyols in a solvent-free system, as demonstrated in the synthesis of a polyol ester from levulinic acid and trimethylolpropane. nih.gov This method offers high selectivity and operates under mild conditions, though catalyst cost and stability can be limiting factors.

The transesterification process can also be adapted for solvent-free conditions. patsnap.com By heating the polyol with an excess of a low-boiling-point alkyl methacrylate, the reaction can proceed, with the resulting low-boiling-point alcohol byproduct being removed through distillation, often as an azeotrope with the starting ester. patsnap.com

Hybrid Synthesis Approaches

Hybrid synthesis approaches involve multi-step processes to create functionalized derivatives of the parent molecule, thereby imparting specific properties not present in the original compound. For trimethylolethane, a key hybrid approach involves nitration to produce energetic materials, followed by potential formulation with other compounds.

Nitration-Esterification Sequences for Functionalized Derivatives (e.g., TMETN)

A significant functionalized derivative of trimethylolethane is trimethylolethane trinitrate (TMETN), also known as metriol trinitrate. wikipedia.org This compound is not a methacrylate but a nitrate (B79036) ester, synthesized through a process that can be described as a nitration-esterification sequence. In this context, the nitration of the alcohol (trimethylolethane) is, in fact, an esterification reaction where the hydroxyl groups react with nitric acid to form nitrate ester linkages (-O-NO₂). TMETN is used as an energetic plasticizer in propellants and explosives, valued for being more stable than nitroglycerin. wikipedia.org

Nitration Mechanism and Conditions

The synthesis of TMETN is achieved by the nitration of trimethylolethane using a potent nitrating agent, typically a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). dynonobel.com

The mechanism proceeds in several steps:

Formation of the Nitronium Ion: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This species is the active nitrating agent.

Nucleophilic Attack: The oxygen atom of a hydroxyl group on the trimethylolethane molecule acts as a nucleophile, attacking the electrophilic nitrogen of the nitronium ion.

Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the oxygen atom that attacked, regenerating the catalyst and forming the nitrate ester linkage.

This process is repeated for all three hydroxyl groups on the trimethylolethane backbone to yield the final product, trimethylolethane trinitrate. wikipedia.org The reaction is highly exothermic and requires strict temperature control, typically between 10-15°C, to ensure safety and prevent unwanted side reactions. google.com

Table 2: Typical Conditions for the Synthesis of Trimethylolethane Trinitrate (TMETN)

| Parameter | Condition/Value | Source |

|---|---|---|

| Raw Material | Trimethylolethane (often as a 20-40% aqueous solution) | google.com |

| Nitrating Agent | Mixed Acid (Concentrated H₂SO₄ and HNO₃) | |

| Mass Ratio (H₂SO₄ : HNO₃ : TME solution) | 1.1-2.2 : 1.3-2.6 : 1 | google.com |

| Reaction Temperature | 10-15 °C | google.comevitachem.com |

| Reaction Time | ~10 minutes | google.com |

| Post-Reaction | Extraction with a solvent (e.g., dichloromethane), followed by washing and solvent removal. | google.compatsnap.com |

Subsequent Esterification Steps

In the synthesis of TMETN, the nitration process itself constitutes the esterification, resulting in the formation of nitrate esters. The term "nitration-esterification" accurately describes the single, cohesive process of converting the polyol's hydroxyl groups into nitrate ester groups. researchgate.netdtic.mil Once trimethylolethane is fully nitrated to form TMETN, there are no subsequent esterification steps involved in the synthesis of the TMETN molecule itself. The resulting product is the stable, energetic liquid plasticizer. wikipedia.org

Further processing might involve blending TMETN with other materials, such as nitrocellulose, to form gels for use in propellants, but this is a formulation step rather than a subsequent chemical synthesis on the TMETN molecule. wikipedia.org

Polymerization Mechanisms and Kinetics of Trimethylolethane Trimethacrylate Systems

Free Radical Polymerization Initiation

The polymerization of TMETMA proceeds via a free radical mechanism, where the initiation step is crucial for generating the radical species that propagate the polymer chain growth. This can be achieved through two primary pathways: thermal decomposition of an initiator or photochemical activation.

Thermally Initiated Polymerization

Thermally initiated polymerization is a common method for curing TMETMA-based systems. This process relies on the decomposition of a thermal initiator at elevated temperatures to produce free radicals. Common initiators for this process include peroxides and azo compounds.

Initiators : Compounds such as benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN) are effective free-radical initiators for TMETMA.

Process Conditions : The polymerization is typically carried out at temperatures ranging from 60°C to 80°C. google.comgoogle.com The duration of the thermal cure can vary from a few minutes to as long as 16 hours, depending on the specific formulation and desired properties of the final polymer. google.comgoogle.com The rate of polymerization has a direct impact on the morphology of the resulting polymer, particularly the size of macropores in the gel structure. google.comgoogle.com

Photopolymerization Processes

Photopolymerization, or photocuring, offers rapid conversion of liquid TMETMA formulations into solid polymers at ambient temperatures. researchgate.net This technique provides excellent spatiotemporal control over the curing process and is widely used in applications such as dental materials and coatings. researchgate.netnih.govdokumen.pub

UV-Induced Polymerization Dynamics

Ultraviolet (UV) radiation is a common energy source for initiating the polymerization of TMETMA. The dynamics of this process are influenced by several factors, including the intensity of the UV light.

Light Intensity : The incident light intensity, often in the range of 1 mW/cm² to 20 mW/cm², plays a critical role in the polymerization kinetics. researchgate.netresearchgate.net Studies on similar methacrylate (B99206) systems have shown that increasing the light intensity can affect both the polymerization rate and the final monomer conversion. researchgate.net

Kinetic Modeling : The kinetics of photopolymerization can be complex. Detailed models often account for diffusion-controlled processes and various radical termination pathways, including bimolecular reactions and primary radical termination, to accurately describe the temporal evolution of the reaction. researchgate.net

Role of Photoinitiator Systems and Co-initiators

Photoinitiators are essential components in photopolymerizable systems. These molecules absorb light at a specific wavelength and undergo a photochemical reaction to generate the free radicals necessary to initiate polymerization.

Photoinitiator Systems : A widely used photoinitiator for the UV polymerization of TMETMA and other methacrylates is 2,2-dimethoxy-2-phenyl-acetophenone. dokumen.pubresearchgate.netresearchgate.netresearchgate.net Other systems, particularly for dental applications, may employ a combination of compounds, such as camphorquinone (B77051) (CQ) as the photosensitizer, along with co-initiators like ethyl 4-dimethylamino benzoate (B1203000) (EDMAB). nih.gov

Commercial Initiators : A variety of commercial photoinitiators are available and can be used for TMETMA polymerization, depending on the specific requirements of the application and the light source used.

Table 1: Common Photoinitiator Systems for Methacrylate Polymerization

| Photoinitiator/System | Type | Typical Application Area |

|---|---|---|

| 2,2-Dimethoxy-2-phenyl-acetophenone | Free Radical Photoinitiator | Dental Model Systems, General UV Curing |

| Camphorquinone (CQ) / Amine | Photosensitizer / Co-initiator | Dental Composites |

| Benzoyl Peroxide (BPO) | Thermal Initiator | General Polymer Synthesis |

| Azobisisobutyronitrile (AIBN) | Thermal Initiator | General Polymer Synthesis |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Free Radical Photoinitiator | Dental Applications, Coatings |

Kinetic Studies of TME-TMA Polymerization

Understanding the kinetics of polymerization is vital for controlling the reaction and achieving the desired material properties. Kinetic studies focus on monitoring the reaction progress over time.

Monitoring Reaction Progress (e.g., Acrylate (B77674) C=C Conversion)

A key parameter for tracking the extent of polymerization is the conversion of the monomer's reactive groups. For TMETMA, this involves monitoring the disappearance of the acrylate carbon-carbon double bonds (C=C).

FTIR Spectroscopy : Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the acrylate C=C bond conversion. The decrease in the intensity of the characteristic absorption band for the C=C bond (often around 1635 cm⁻¹) is tracked throughout the reaction. A conversion of over 90% is often targeted to ensure the development of optimal polymer properties. The degree of conversion can be calculated from absorbance data obtained using FTIR in Attenuated Total Reflectance (ATR) mode. nih.gov

Raman Spectroscopy : Raman spectroscopy is another analytical method employed to follow the temporal evolution of the monomer conversion and the rate of polymerization. researchgate.net

Table 2: Representative Data on Monitoring Polymerization Conversion

| Technique | Monitored Species | Information Gained |

|---|---|---|

| Fourier Transform Infrared (FTIR) Spectroscopy | Acrylate C=C double bond | Degree of conversion, reaction rate |

| Raman Spectroscopy | C=C double bond | Temporal evolution of conversion, polymerization rate |

| Dilatometry | Volume Shrinkage | Overall conversion, shrinkage kinetics |

This table represents common techniques used for kinetic studies of methacrylate polymerization. researchgate.netresearchgate.netresearchgate.net

Determination of Polymerization Rates

The rate of polymerization (R_p_) in trimethylolethane trimethacrylate (TMTMA) systems is a critical parameter for understanding and controlling the curing process. It is typically determined by monitoring the evolution of heat or the disappearance of monomer double bonds over time. Techniques such as differential scanning calorimetry (DSC), particularly photo-DSC for light-initiated polymerization, are widely employed.

In a typical photopolymerization reaction, the rate exhibits a characteristic profile. Initially, there is an induction period, followed by a rapid increase in the polymerization rate, a phenomenon known as auto-acceleration or the gel effect. This acceleration is attributed to the restricted mobility of growing polymer chains in the increasingly viscous medium, which hinders termination reactions while the smaller, more mobile monomer molecules can still diffuse to the active radical sites. As the reaction proceeds, the rate reaches a maximum (R_p,max_) and then begins to decrease as monomer depletion and severe diffusional limitations on all species, including the monomer, become dominant. This latter phase is referred to as auto-deceleration.

A study on a similar trifunctional acrylate, trimethylolpropane (B17298) triacrylate (TMPTA), which exhibits analogous polymerization behavior, demonstrated this trend. The polymerization rate showed a distinct rising and falling pattern, representing the auto-acceleration and auto-deceleration phases of the reaction.

Table 1: Polymerization Rate Profile of a Multifunctional Acrylate System

Evaluation of Monomer Conversion

The extent of monomer conversion, or the degree of cure, is a measure of the percentage of initial monomer double bonds that have reacted. It is a crucial factor determining the final properties of the cross-linked polymer network. High conversion is generally desirable to achieve optimal mechanical strength, chemical resistance, and thermal stability.

Several analytical methods are available to evaluate monomer conversion. Fourier-transform infrared (FTIR) spectroscopy is a common technique, where the decrease in the absorption band corresponding to the methacrylate C=C double bond (typically around 1635 cm⁻¹) is monitored throughout the polymerization. The conversion can be calculated by comparing the peak area at a given time to its initial area, often using an internal standard peak that remains unchanged during the reaction.

Another method is pyrolysis-gas chromatography, which has been proposed for determining monomer conversion in methacrylate-based polymer monoliths. researchgate.net This technique involves pyrolyzing small pieces of the cured polymer and analyzing the resulting volatile products to quantify the unreacted monomer. researchgate.net Additionally, dilatometry, which measures the volume shrinkage of the monomer during polymerization, can be used to calculate conversion, as the density of the polymer is greater than that of the monomer. nih.gov

Studies on multifunctional acrylates show that conversion typically proceeds rapidly at the beginning of the reaction and then slows down, eventually reaching a limiting value. This plateau is due to the vitrification of the system, where the glassy state of the polymer network severely restricts the mobility of unreacted pendant methacrylate groups, effectively trapping them within the rigid structure. Even though double bond conversion may be incomplete, the conversion of monomer units into the polymer network can be significantly high. nih.gov

Table 2: Monomer Conversion Over Time for a Multifunctional Acrylate System

Influence of Monomer Structure and Environmental Factors on Polymerization Dynamics

Effect of Pendant Group Size and Molecular Weight

The structure of the monomer, specifically its molecular weight and the nature of its pendant groups, plays a significant role in the polymerization dynamics of this compound and related systems. The pendant group is the part of the monomer that is not part of the polymer backbone. libretexts.org In TMTMA, the core structure provides the three methacrylate functionalities, and the size and flexibility of this core influence the reactivity and final network properties.

Research comparing this compound with other multifunctional methacrylates, such as trimethylolpropane trimethacrylate (TMPTMA), has shown that even small differences in the pendant group structure can affect polymerization. nih.gov For instance, the pendant group in TMTMA is an ethyl group (-CH₂CH₃), while in TMPTMA it is a propyl group (-CH₂CH₂CH₃). Generally, increasing the size and bulkiness of the pendant group can hinder the mobility of the monomer and the growing polymer chains, which can affect the polymerization rate and the final conversion. wikipedia.org A study investigating various multifunctional (meth)acrylates found that volume shrinkage during polymerization decreased with an increased pendant group size. nih.gov

The molecular weight of the monomer is another critical factor. For multifunctional acrylates, a lower molecular weight generally means a higher concentration of reactive double bonds per unit volume. This leads to a higher cross-link density in the final polymer, which typically results in a stiffer, more brittle material with a higher glass transition temperature (Tg). Conversely, higher molecular weight multifunctional acrylates have a lower concentration of functional groups, leading to a lower cross-link density, increased flexibility, and a lower Tg. Studies on other acrylate systems have shown that low-molecular-weight, high-functionality prepolymers result in polymers with a higher modulus and lower strain at break, while high-molecular-weight, low-functionality prepolymers yield materials with a lower modulus and higher strain at break. nih.gov

Table 3: Influence of Monomer Structure on Polymer Properties

Impact of Light Intensity on Photopolymerization Rate

In photopolymerization systems, the intensity of the incident light is a key experimental parameter that directly influences the reaction kinetics. The rate of initiation, which is the rate of radical generation from the photoinitiator, is directly proportional to the light intensity. Consequently, a higher light intensity generally leads to a higher concentration of initiating radicals, resulting in a faster polymerization rate and a shorter time to reach the maximum rate. nih.govrsc.org

Studies have shown that while an increased light intensity results in an increased shrinkage rate (indicative of a faster polymerization rate), it does not necessarily lead to a statistically significant increase in the final monomer conversion or volume shrinkage. nih.gov The final conversion is often limited by vitrification and the mobility of the reactive species within the polymer network, rather than by the rate of radical generation. Therefore, optimizing the light intensity is crucial to achieve a balance between a rapid cure rate and a uniform, complete cure throughout the material.

Reactive Diluent Effects on Cure Kinetics

Table 4: Compound Names Mentioned in the Article

Crosslinking Phenomena and Network Architecture in Trimethylolethane Trimethacrylate Polymers

Fundamentals of Crosslink Network Formation

The creation of a three-dimensional polymer network from monomer units is a fundamental process that imparts unique and desirable properties to the resulting material. This transformation from individual molecules to a cohesive, crosslinked structure is driven by the formation of strong, stable covalent bonds during the polymerization process.

Covalent Bond Formation during Polymerization

Polymerization is the process by which monomers, the basic building blocks, are linked together to form long chains or networks through the formation of covalent bonds. libretexts.org In the case of trimethylolethane trimethacrylate (TMTMA), the polymerization is typically initiated by free radicals. These highly reactive species attack the carbon-carbon double bonds within the methacrylate (B99206) groups of the TMTMA monomer. youtube.com This initial reaction creates a new radical center on the monomer, which can then proceed to react with another monomer, propagating the polymer chain. youtube.com This chain reaction continues, with monomers being sequentially added to the growing polymer chain. youtube.com

Role of TME-TMA as a Crosslinking Agent

This compound (TMTMA) is a trifunctional monomer, meaning each molecule possesses three reactive methacrylate groups. This trifunctionality is the key to its role as a crosslinking agent. During polymerization, as the polymer chains grow, the TMTMA molecules can react with and become incorporated into multiple growing chains simultaneously. This creates junction points, effectively linking the individual polymer chains together into a single, continuous three-dimensional network.

Contribution to Polymer Network Strength and Chemical Resistance

The formation of a highly crosslinked network structure by TMTMA significantly enhances the mechanical strength and chemical resistance of the resulting polymer. yg-1.com The covalent crosslinks restrict the movement of the polymer chains, making the material more rigid and resistant to deformation under stress. This leads to improvements in properties such as hardness, tensile strength, and abrasion resistance. yg-1.compolysciences.com

Furthermore, the dense, crosslinked network provides a formidable barrier to the penetration of solvents and other chemicals. specialchem.com This increased chemical resistance prevents swelling, dissolution, and degradation of the polymer when exposed to various chemical environments, making TMTMA-based polymers suitable for applications requiring durability and stability. polysciences.comspecialchem.com

The following table summarizes the enhanced properties of polymers crosslinked with TMTMA:

| Property | Enhancement due to TMTMA Crosslinking |

| Mechanical Strength | Increased hardness, tensile strength, and abrasion resistance. |

| Thermal Stability | Improved resistance to heat-induced degradation. polysciences.com |

| Chemical Resistance | Reduced swelling and degradation in the presence of solvents and chemicals. polysciences.com |

| Adhesion | Promotes strong bonding to various substrates. yg-1.com |

Impact on Network Density and Morphology

The concentration of TMTMA used in the polymerization process directly influences the crosslink density of the resulting polymer network. A higher concentration of TMTMA leads to a greater number of crosslinks, resulting in a denser and more tightly woven network. This increased crosslink density further enhances the mechanical and chemical resistance properties of the material. atamanchemicals.com

The morphology, or the physical structure and arrangement of the polymer network, is also affected by the crosslinking process. The use of TMTMA can lead to the formation of a more homogeneous and uniform network structure. The morphology of these networks can be studied using techniques such as scanning electron microscopy (SEM), which provides visual evidence of the interconnected porous structure. nih.gov

Formation of Interpenetrating Polymer Networks (IPNs) and Semi-Interpenetrating Polymer Networks (SIPNs)

Interpenetrating Polymer Networks (IPNs) and Semi-Interpenetrating Polymer Networks (SIPNs) are advanced polymer structures that consist of two or more independent polymer networks that are physically entangled with each other but not covalently bonded. wikipedia.org These materials often exhibit synergistic properties, combining the characteristics of the individual polymer components. nih.gov

An IPN is composed of two or more crosslinked polymer networks that are interlaced on a molecular scale. wikipedia.org In contrast, a semi-IPN (SIPN) consists of a crosslinked polymer network interpenetrated by a linear or branched polymer. wikipedia.orgmdpi.com

Simultaneous and Sequential Formation Mechanisms

The formation of IPNs and SIPNs can be achieved through two primary mechanisms: simultaneous and sequential.

Simultaneous Formation: In this method, the monomers and crosslinking agents for all the constituent networks are mixed together and polymerized concurrently but by non-interfering routes. For example, one network could be formed by free-radical polymerization while another is formed by a condensation reaction.

Sequential Formation: This is a more common method for creating IPNs and SIPNs. wikipedia.org It involves a multi-step process:

The first polymer network is synthesized and crosslinked.

This pre-formed network is then swollen with the monomer and crosslinking agent of the second polymer.

The second monomer is then polymerized and crosslinked in situ, creating the second network interpenetrating the first. nih.gov

In the context of TMTMA, it can be used as the crosslinking agent for one or more of the networks within an IPN or SIPN structure. For instance, a TMTMA-based network could be formed first, and then a second monomer could be polymerized within this network to create an IPN. The resulting material would benefit from the strength and stability of the TMTMA network, combined with the properties of the second polymer. The formation of a semi-interpenetrating network has been shown to be influenced by the impregnation time of a linear polymer into a cross-linkable resin system. nih.gov

The table below outlines the key differences between IPNs and SIPNs:

| Feature | Interpenetrating Polymer Network (IPN) | Semi-Interpenetrating Polymer Network (SIPN) |

| Composition | Two or more crosslinked polymer networks. wikipedia.org | One crosslinked polymer network and one or more linear/branched polymers. wikipedia.org |

| Inter-Network Bonding | No covalent bonds between the networks. wikipedia.org | No covalent bonds between the network and the linear polymer. wikipedia.org |

| Separation of Components | Cannot be separated without breaking chemical bonds. wikipedia.org | The linear polymer can, in principle, be separated without breaking chemical bonds. wikipedia.org |

Hybrid Systems with Diverse Chemical Functionalities

The integration of this compound into hybrid polymer systems introduces a versatile platform for creating materials with tailored properties. These systems often involve the combination of TMET with other polymers or functional groups to achieve a desired balance of characteristics such as flexibility, strength, and biocompatibility.

One notable area of research involves the creation of semi-interpenetrating polymer networks (semi-IPNs). These are formed by photopolymerizing a melt of poly(ethylene glycol) (PEG) of varying molecular weights and end-group functionalities within a neat this compound matrix. The resulting densely crosslinked networks exhibit properties that are highly dependent on the characteristics of the PEG component. For instance, increasing the molecular weight of PEG within the matrix has been shown to reduce contact angles and protein adsorption, making the material more resistant to cell adhesion. nih.gov This approach allows for the development of materials with enhanced biocompatibility, which is crucial for applications in the biomedical field. nih.gov

The table below summarizes the effect of PEG molecular weight on the properties of TMET-based semi-IPNs:

| PEG Molecular Weight ( g/mol ) | Advancing Contact Angle | Receding Contact Angle | Human Fibrinogen Adsorption | Bovine Serum Albumin Adsorption | Cell Adhesion |

| 1,000 | Reduced | Reduced | Reduced | Reduced | Reduced |

| 10,000 | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Eliminated |

| 100,000 | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Eliminated |

This table illustrates the trend of decreasing contact angles, protein adsorption, and cell adhesion with increasing PEG molecular weight in TMET-based semi-IPNs.

Novel Crosslinking Strategies

Advancements in polymer chemistry have led to the development of novel strategies for crosslinking TMET, enabling greater control over the final properties of the polymer network. These strategies often involve the use of auxiliary crosslinkers or unconventional initiation methods like ionizing radiation.

Auxiliary Crosslinkers in Polymer Composites

In the realm of polymer composites, auxiliary crosslinkers play a pivotal role in enhancing the performance of TMET-based materials. These agents can facilitate more efficient network formation and improve the interfacial adhesion between the polymer matrix and any reinforcing fillers. For example, in blends of poly(vinyl chloride) (PVC) and epoxidized natural rubber (ENR), the addition of a crosslinking agent like trimethylolpropane (B17298) triacrylate (TMPTA), a compound structurally similar to TMET, has been shown to significantly accelerate irradiation-induced crosslinking. researchgate.net This results in improved tensile strength and retention of elongation at break. researchgate.net The use of such co-agents allows for the optimization of mechanical properties by promoting a more thoroughly crosslinked network. researchgate.net

Crosslinking Induced by Ionizing Radiation

Ionizing radiation, such as electron beams or gamma rays, offers a powerful and versatile method for initiating the crosslinking of TMET. ichtj.waw.pl This technique can be used to create highly crosslinked networks without the need for chemical initiators, which can sometimes leave undesirable residues in the final product. The interaction of ionizing radiation with the polymer material generates reactive species like free radicals, which then drive the crosslinking reactions. ichtj.waw.pl

The effectiveness of radiation-induced crosslinking is influenced by several factors, including the radiation dose and the presence of other components in the polymer blend. iaea.org For instance, in PVC blends containing TMET, the monomer acts to crosslink the blend through both homopolymerization and grafting onto the PVC chains. iaea.org The presence of a plasticizer, while chemically inert to the radiation, can influence the kinetics of the crosslinking process by plasticizing the macromolecules and diluting the monomer. iaea.org

The table below illustrates the general effects of increasing irradiation dose on the properties of TMET-containing polymer blends:

| Property | Effect of Increasing Irradiation Dose |

| Gel Content | Increases |

| Tensile Modulus | Increases |

| Hardness | Increases |

| Swelling | Decreases |

| Crosslink Density | Increases |

This table summarizes the typical changes observed in the physical and mechanical properties of TMET-containing polymer blends with increasing doses of ionizing radiation.

The process of radiation-induced crosslinking can lead to a significant increase in the gel content of the polymer, indicating the formation of a robust, insoluble network. researchgate.net This method is particularly useful for producing materials with high thermal stability and mechanical strength. researchgate.net Studies on various polymer blends have demonstrated that increasing the irradiation dose generally leads to a higher gel fraction, signifying a more extensively crosslinked network. researchgate.net

Advanced Polymer Systems Incorporating Trimethylolethane Trimethacrylate

Application in Biomimetic Polymer Network Design

Biomimetic polymer networks are synthetic materials designed to mimic the structure and function of biological macromolecules. These networks can be engineered to exhibit highly specific molecular recognition capabilities, akin to the interactions observed in enzyme-substrate or antibody-antigen pairings. The design of these materials often involves a technique known as molecular imprinting, where the polymer network is formed around a template molecule.

Fabrication of Molecular Imprinting Matrices

The fabrication of molecularly imprinted polymers (MIPs) involves the polymerization of functional monomers and a cross-linking agent in the presence of a template molecule. Trimethylolethane trimethacrylate (TrMETrMA) can serve as a crucial cross-linking monomer in these formulations. utexas.edu The process begins with the formation of a complex between the functional monomers and the template molecule through non-covalent interactions. Subsequently, polymerization is initiated, and the cross-linker, such as TrMETrMA, reacts with the functional monomers to form a rigid polymer matrix around the template. The trifunctional nature of TrMETrMA ensures the creation of a highly cross-linked and stable network structure. utexas.edu

Once the polymerization is complete, the template molecule is removed, leaving behind cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template. utexas.edu These cavities act as selective recognition sites. The high degree of cross-linking provided by TrMETrMA is essential for maintaining the structural integrity of these imprinted cavities after the removal of the template, ensuring the "memory" of the polymer is preserved. utexas.edu

Design of Shape-Specific Cavities for Selective Affinity

The design of shape-specific cavities with selective affinity is the primary goal of molecular imprinting. The selectivity of the resulting polymer network is determined by the precise three-dimensional arrangement of chemical groups within the imprinted cavities, which allows for specific binding of the target molecule through non-covalent forces. utexas.edu The use of cross-linkers like this compound is instrumental in creating these well-defined and stable nanovacuoles that match the template molecule. utexas.edu

The resulting biomimetic polymer networks, with their engineered cavities, exhibit a selective affinity for the original template molecule. This allows for their use in a variety of applications, including chemical sensors, separation and purification processes, and drug delivery systems. The ability to create polymers that can selectively recognize and bind to specific molecules with high affinity is a cornerstone of configurational biomimesis. utexas.edu

Integration into Advanced Composite Materials

This compound is also incorporated into advanced composite materials to enhance their physical and mechanical properties. Its ability to form a densely cross-linked network contributes to improved performance characteristics.

Reinforced and Functional Polymer Composites

In the realm of reinforced polymer composites, particularly for applications demanding high strength and durability such as dental resins, this compound is a valuable component. dokumen.pubresearchgate.net43.230.198nih.govnih.govgoogle.com It is often used as a cross-linking agent in combination with other monomers to create a robust polymer matrix that encapsulates reinforcing fillers. The photopolymerization of formulations containing this compound, often initiated by a photoinitiator, results in a hard, wear-resistant material. dokumen.pub The shrinkage volume of the cured polymer is a critical factor in dental applications, and the use of methacrylates like this compound is considered advantageous over acrylates in this regard. dokumen.pub

Role in Nanocomposite Formulations (e.g., Modified Nanosilica/XLPE)

While specific research detailing the use of this compound in modified nanosilica/cross-linked polyethylene (B3416737) (XLPE) composites is limited in the available literature, the principles of its function as a cross-linking agent are applicable. In nanocomposites, a strong interface between the nanofiller and the polymer matrix is crucial for effective load transfer and property enhancement. The use of reactive monomers like this compound can potentially improve this interfacial adhesion.

In related systems, such as those using the similar compound trimethylolpropane (B17298) triacrylate (TMPTA), the monomer is grafted onto the surface of nanosilica. This functionalization of the nanoparticles leads to a better dispersion within the XLPE matrix and a higher degree of cross-linking in the amorphous regions. This, in turn, improves the mechanical and electrical properties of the nanocomposite. Given the chemical similarities, it can be inferred that this compound could play a comparable role in enhancing the performance of nanosilica/XLPE composites by promoting a more integrated and robust network structure.

Use in Polymerized Dental Resins as Model Systems

This compound (TMTMA) serves as a significant monomer in the formulation of model polymer networks for dental applications. Its trifunctional nature allows for the creation of highly cross-linked, three-dimensional structures that mimic the complex environment of dental composites. Researchers utilize TMTMA to systematically investigate the relationships between monomer structure, polymerization kinetics, and the ultimate physical and chemical properties of the resulting polymer network.

Investigations into Network Structure and Dimensional Stability

The network structure of dental resins is paramount to their clinical success, directly influencing their mechanical strength and dimensional stability. TMTMA is employed in research to understand how the architecture of the polymer network affects these critical properties.

Studies have prepared polymer networks for dental applications through the photopolymerization of TMTMA, among other multifunctional methacrylates. nih.gov A key area of investigation is polymerization shrinkage, a significant challenge in restorative dentistry. The volume shrinkage of the polymerizing resin can create stress at the tooth-restoration interface, potentially leading to marginal gaps and secondary caries.

Research has systematically studied the effects of monomer structure on volume shrinkage. nih.gov In photopolymerized systems including TMTMA, the typical volume shrinkage was observed to be between 3.5% and 13.5%. nih.gov It was determined that volume shrinkage decreases as the size of the pendant group on the monomer increases. nih.gov Furthermore, methacrylate-based polymers, such as those formed from TMTMA, generally exhibit less shrinkage compared to their acrylate (B77674) counterparts. nih.gov The molecular weight between the reactive double bonds also plays a role in the final volumetric change. nih.gov

Table 1: Factors Influencing Volume Shrinkage in Model Dental Polymer Networks

| Factor | Influence on Volume Shrinkage | Citation |

|---|---|---|

| Monomer Type | Methacrylates exhibit less shrinkage than acrylates. | nih.gov |

| Pendant Group Size | Shrinkage decreases with increasing pendant group size. | nih.gov |

| Light Intensity | Increased intensity raises the rate of shrinkage but not the total shrinkage. | nih.gov |

Studies on Hydrolytic Stability of this compound Polymer Networks

The oral environment is a harsh, aqueous medium that challenges the longevity of dental restorations. mdpi.com Therefore, the hydrolytic stability of the polymer network is a critical factor determining the material's durability. nih.govbohrium.com Dental polymer networks are susceptible to hygroscopic and hydrolytic effects, which can vary depending on their specific chemistry and structure. nih.gov Hydrolysis can degrade the polymer matrix at the interface with filler particles, compromising the mechanical properties of the composite over time. bohrium.commdpi.com

The process involves water sorption, which can lead to the physical expansion of the network and the chemical breakdown of ester linkages within the polymer structure. nih.gov The monomer type is a key determinant of a material's water sorption and subsequent hydrolytic stability. mdpi.com For instance, research has shown that matrices with a high content of Bis-GMA tend to be less hydrolytically stable due to higher water sorption. mdpi.com

The cross-linked network created by trifunctional monomers like TMTMA can influence hydrolytic stability. A denser cross-link density can potentially hinder the diffusion of water molecules into the bulk of the material, thereby slowing down the degradation process. mdpi.com However, the ester groups inherent in the TMTMA molecule remain susceptible to hydrolysis. The long-term performance of these materials is often evaluated through accelerated aging protocols, which may involve storage in water or other solutions at elevated temperatures to simulate clinical conditions over an extended period. mdpi.com The release of degradation products is a significant concern that material development aims to minimize. nih.gov

Analysis of Degradation Pathways in this compound Copolymers

The degradation of dental resin copolymers, including those formulated with TMTMA, can occur through several mechanisms within the oral cavity. These pathways involve both chemical and biological processes that can compromise the structural integrity of the restoration.

One primary chemical degradation pathway is the hydrolysis of the ester linkages that form the backbone of the cross-linked methacrylate (B99206) network. nih.gov This process is accelerated in the aqueous environment of the mouth and can be influenced by pH fluctuations.

Beyond simple hydrolysis, biodegradation mediated by salivary and bacterial enzymes is a significant factor. nih.gov Esterases, which are present in saliva and produced by oral bacteria like Enterococcus faecalis, can catalyze the breakdown of the ester bonds in methacrylate polymers. nih.gov This enzymatic activity can accelerate the degradation of the resin matrix, leading to increased surface roughness and potentially creating microcracks. nih.gov

Another degradation pathway involves the breakdown of the dentin-adhesive interface. Endogenous matrix metalloproteinases (MMPs) within the dentin can degrade collagen fibers in the hybrid layer if the resin monomer has not fully penetrated the demineralized dentin. nih.gov Furthermore, proteins in saliva can also contribute to the degradation of the resin matrix. nih.gov Thermal degradation is another potential pathway, although less relevant under normal oral conditions. Studies on the pyrolysis of cross-linked PMMA-based dental resins show that the material breaks down at high temperatures (e.g., 345-420°C), primarily yielding the constituent monomer, in that case, methylmethacrylate. researchgate.net

Formulation in Functional Polymer Coatings and Adhesives

This compound and its analogs, such as trimethylolpropane triacrylate (TMPTA), are valuable components in the formulation of functional polymer coatings and adhesives due to their ability to form highly cross-linked networks. riverlandtrading.comatamanchemicals.comthecontentauthority.com These trifunctional monomers act as reactive diluents and cross-linking agents, significantly enhancing the performance characteristics of the final product. riverlandtrading.comatamanchemicals.com

In coatings, the incorporation of TMTMA contributes to several desirable properties. Its high reactivity allows for rapid curing, particularly in ultraviolet (UV) and electron beam (EB) cured systems, which translates to faster production cycles. riverlandtrading.com The resulting cross-linked polymer imparts excellent surface hardness, abrasion resistance, and chemical resistance to the coating. atamanchemicals.comatamanchemicals.com This makes such coatings suitable for demanding applications including industrial finishes and protective layers on various substrates. riverlandtrading.com

In adhesive formulations, TMTMA enhances bonding strength and improves the durability of the adhesive joint. thecontentauthority.com Its inclusion in acrylic glues and anaerobic sealants promotes strong adhesion and resistance to heat, moisture, and chemicals. riverlandtrading.comatamanchemicals.com The low volatility of TMTMA is an additional benefit, reducing emissions during application and improving workplace safety. riverlandtrading.com The versatility of TMTMA allows it to be used across a range of applications, from high-performance industrial adhesives to specialized materials in various manufacturing sectors. thecontentauthority.comlongchangchemical.com

Table 2: Performance Enhancements with this compound in Coatings and Adhesives

| Property | Enhancement | Application Benefit | Citation |

|---|---|---|---|

| Reactivity | High reactivity in UV/EB curing | Faster production cycles | riverlandtrading.com |

| Hardness | Excellent surface hardness | Improved scratch and abrasion resistance | atamanchemicals.com |

| Chemical Resistance | High resistance to chemicals | Increased durability in harsh environments | atamanchemicals.com |

| Adhesion | Strong bonding strength | Long-lasting and reliable adhesive joints | riverlandtrading.comthecontentauthority.com |

| Volatility | Low volatility | Reduced emissions and improved safety | riverlandtrading.com |

Characterization Techniques for Trimethylolethane Trimethacrylate Polymers

Spectroscopic Methods for Conversion and Network Analysis

Spectroscopic techniques are invaluable for probing the chemical changes that occur during the polymerization of TMETM and for analyzing the resulting polymer network.

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for monitoring the kinetics of polymerization. researchgate.netthermofisher.com This technique tracks the disappearance of specific chemical bonds in the monomer as the reaction progresses. For methacrylates like TMETM, the analysis focuses on the decrease in the absorption band corresponding to the carbon-carbon double bond (C=C) of the methacrylate (B99206) groups. youtube.commdpi.com

The degree of conversion can be calculated by monitoring the change in the intensity of the C=C stretching vibration peak, typically observed around 1635-1640 cm⁻¹. This peak diminishes as the monomer is converted into a polymer. youtube.com An internal standard, such as the carbonyl (C=O) stretching band which remains constant during the reaction, is often used for normalization. By collecting spectra at rapid intervals, a detailed profile of the polymerization rate, induction period, and final conversion can be obtained. researchgate.netmdpi.com This real-time data is crucial for optimizing reaction conditions, including initiator concentration, light intensity (for photopolymerization), and temperature. researchgate.net

Micro-Raman Spectroscopy for Interface Characterization

Micro-Raman spectroscopy is a high-resolution technique ideal for analyzing the chemical composition at the interfaces within a polymer matrix, such as between the TMETM polymer and reinforcing fillers or substrates. mdpi.com This method is based on the inelastic scattering of monochromatic light from a laser source. mdpi.com The resulting Raman spectrum provides a chemical fingerprint of the material at the microscopic level.

This technique is particularly advantageous due to its minimal sample preparation requirements and its ability to analyze samples in various forms, including thin films or thick cross-sections. mdpi.com For TMETM-based composites, micro-Raman spectroscopy can be used to:

Assess the chemical bonding and interaction between the polymer and filler particles.

Characterize the distribution and orientation of fillers within the matrix.

Investigate the chemical nature of interphases, which can significantly impact the mechanical properties of the composite material.

Provide both qualitative and quantitative information, which is a significant advantage over heat-based techniques. mdpi.com

Tip-enhanced Raman spectroscopy (TERS) further enhances this capability by combining scanning probe microscopy with plasmon-enhanced Raman spectroscopy, allowing for simultaneous morphological and chemical fingerprinting at the nanometer scale. rsc.org

UV/Visible Spectroscopy for Photoinitiator Absorption

In photopolymerization systems involving TMETM, UV/Visible (UV-Vis) spectroscopy is essential for characterizing the photoinitiator. The efficiency of the polymerization process is highly dependent on the photoinitiator's ability to absorb light at the wavelength emitted by the curing lamp. intelcomp-design.com

UV-Vis spectroscopy is used to measure the absorption spectrum of the photoinitiator, identifying its maximum absorption wavelength (λmax) and its molar extinction coefficient. intelcomp-design.comresearchgate.net This information is critical for matching the photoinitiator with an appropriate light source (e.g., an LED lamp emitting at a specific wavelength like 405 nm) to ensure efficient generation of the free radicals that initiate polymerization. nih.govuvebtech.com The technique can also be used to monitor the consumption of the photoinitiator during the reaction by observing the decrease in its characteristic absorption peak over time. Furthermore, UV-Vis spectroscopy can be employed in migration tests to detect any leaching of residual photoinitiator from the cured polymer, which is a crucial consideration for applications in sensitive fields. mdpi.com

Dilatometric Analysis for Polymerization Shrinkage

Polymerization of multifunctional monomers like TMETM is invariably accompanied by volumetric shrinkage, a phenomenon that can induce stress and defects in the final product. Dilatometry is a common and accurate method for quantifying this polymerization shrinkage. researchgate.net The technique measures the change in volume of the material as it transitions from a liquid monomer to a solid polymer. researchgate.netnih.gov

A typical dilatometer consists of a sample chamber of a known volume connected to a precision-bore capillary tube. The sample is placed in the chamber, and a confining liquid, often mercury, fills the remaining space and extends into the capillary. As the monomer polymerizes and its density increases, the total volume decreases, causing the liquid level in the capillary to drop. This change in height is precisely measured and used to calculate the volumetric shrinkage. researchgate.net

While highly sensitive to temperature variations, modern electronically controlled dilatometers can record volume changes at very short intervals (e.g., every 0.5 seconds), providing detailed data on the shrinkage kinetics. researchgate.net Other methods to determine shrinkage include gas displacement pycnometry, which calculates shrinkage from the density of the uncured and cured material, and X-ray microcomputed tomography (microCT). mdpi.comnih.gov

Methods for Assessing Polymer Network Formation and Homogeneity

The formation of a crosslinked network is the defining feature of TMETM polymerization. Several methods are used to assess the characteristics of this network, including its homogeneity, crosslink density, and viscoelastic properties.

Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique for characterizing the viscoelastic properties of polymers. tainstruments.comlabwrench.com A small, oscillating stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response or stiffness of the material, and the loss modulus (E''), which represents the viscous response or energy dissipation. labwrench.comuc.edu The ratio of these two, tan δ (E''/E'), is a measure of the material's damping properties. labwrench.com DMA is particularly effective for identifying the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. tainstruments.com The Tg and the modulus above the transition are strongly influenced by the crosslink density and homogeneity of the polymer network. researchgate.net

Swelling Studies: Swelling tests provide a straightforward method to estimate the relative crosslink density of a polymer network. A cured polymer sample is immersed in a suitable solvent and allowed to swell to equilibrium. A lower degree of swelling generally indicates a higher crosslink density, as the tightly linked chains are less able to accommodate solvent molecules. nih.govmdpi.com The swelling ratio is calculated by comparing the weight or volume of the swollen gel to the dry gel. nih.gov These studies are particularly relevant for hydrogels, where water uptake is a critical property. nih.govnih.gov

Advanced Microscopy Techniques for Morphological Analysis

Advanced microscopy techniques are employed to visualize the surface and bulk morphology of TMETM polymers at various length scales, providing insights into the network structure and the presence of any phase separation or defects. numberanalytics.commdpi.comresearchgate.net

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the sample's surface, generating high-resolution images of its topography. mdpi.com This technique is invaluable for examining the fracture surfaces of TMETM polymers to understand failure mechanisms, observing the dispersion of fillers in composites, and analyzing the surface texture of the cured material.

Atomic Force Microscopy (AFM): AFM provides even higher resolution, capable of imaging surfaces at the nanometer scale. researchgate.netmdpi.com A sharp tip mounted on a cantilever is scanned across the surface, and the deflection of the cantilever is used to create a three-dimensional topographic map. AFM can reveal fine details about the network structure, surface roughness, and the presence of distinct phases within the polymer. mdpi.com

Transmission Electron Microscopy (TEM): TEM is used to examine the internal structure of thin polymer sections. An electron beam is passed through the sample, and the transmitted electrons are used to form an image. researchgate.netmdpi.com TEM can reveal details about the nanostructure of the polymer network, the morphology of polymer blends, and the interface between the polymer and embedded nanoparticles.

These microscopy techniques can also be used in correlative approaches (e.g., AFM-SEM) to gain a more comprehensive understanding of the polymer's structure and properties by combining the strengths of different methods. numberanalytics.com

Computational and Theoretical Studies of Trimethylolethane Trimethacrylate Systems

Modeling of Polymerization Processes

The photopolymerization of multifunctional methacrylates such as TMETMA is a complex process involving initiation, propagation, crosslinking, and termination steps. The kinetics are significantly influenced by diffusional limitations that arise as the viscosity of the system increases and the network structure develops. Mechanistic kinetic models are frequently employed to describe the evolution of monomer conversion over time. mdpi.com These models consist of a series of differential equations representing the concentration changes of each species (monomer, initiator, radicals, polymer chains) involved in the reaction. mdpi.com

Key reactions in a typical free-radical photopolymerization model include:

Initiation: An initiator molecule (I) absorbs light to form two primary radicals (R•).

Propagation: A radical reacts with a monomer molecule (M) to form a growing polymer chain.

Crosslinking: A radical on a growing chain reacts with a pendant double bond on another polymer chain.

Termination: Two radicals react to terminate the kinetic chain.

For multifunctional monomers like TMETMA, the polymerization rate and ultimate conversion are heavily dependent on the monomer's structure. kpi.ua The kinetics of these reactions are not constant; the rate constants for propagation (k_p) and termination (k_t) change as the polymerization proceeds. Initially, the kinetics are chemically controlled. However, as the polymer network forms and mobility decreases, the reactions become diffusion-controlled, even at very low double-bond conversions. kpi.ua

Experimental studies comparing TMETMA with other multifunctional methacrylates show that its structural characteristics directly impact polymerization behavior. For instance, the size of the pendant group and the molecular weight between reactive double bonds influence volume shrinkage and conversion rates. kpi.ua Methacrylates, including TMETMA, generally exhibit lower polymerization rates and less shrinkage compared to their acrylate (B77674) counterparts due to the steric hindrance and restricted chain mobility imparted by the α-methyl group on the double bond. kpi.uaresearchgate.net This reduced reactivity is reflected in kinetic models by smaller values for the propagation and termination rate constants compared to acrylates. kpi.ua

The table below outlines key parameters that are essential for developing an accurate kinetic model for TMETMA polymerization, based on general principles of methacrylate (B99206) polymerization modeling.

| Model Parameter | Description | Relevance to TMETMA |

|---|---|---|

| Initiation Rate (R_i) | The rate at which primary radicals are formed. Dependent on light intensity, initiator concentration, and quantum yield. | Determines the overall speed of the initial phase of polymerization. |

| Propagation Rate Constant (k_p) | The rate constant for the addition of monomer units to a growing radical chain. | Influenced by the steric hindrance of the TMETMA structure; becomes diffusion-limited as the network gels. |

| Termination Rate Constant (k_t) | The rate constant for the bimolecular termination of two radicals. | Strongly diffusion-controlled from early stages in crosslinking systems. For TMETMA, it is primarily governed by reaction diffusion. kpi.ua |

| Final Monomer Conversion (%) | The percentage of double bonds reacted at the end of the polymerization. | Limited by the vitrification of the network, which traps unreacted monomer and radicals. Experimental data is crucial for validating model predictions. kpi.ua |

Simulations of Polymer Network Formation and Architecture

Molecular dynamics (MD) simulations offer a powerful bottom-up approach to visualize the formation of a crosslinked polymer network and to analyze its final architecture. documentsdelivered.com While specific MD studies focusing solely on TMETMA are not prominent in the literature, the established methodology for simulating thermosetting polymers is directly applicable. tue.nlresearchgate.net

The simulation process for generating a TMETMA network would typically involve the following steps:

Model Construction: An amorphous simulation cell is created and populated with a stoichiometric number of TMETMA monomers and initiator molecules. The initial density is set to a low value.

Equilibration: The system undergoes energy minimization followed by a series of MD simulations in different ensembles (e.g., NVT, NPT) to achieve a relaxed, equilibrated liquid state at a desired temperature. researchgate.net

Crosslinking Algorithm: A reactive MD simulation is initiated. In this step, a "crosslinking" algorithm identifies potential reactive sites (radicals and double bonds) that are within a specified cutoff distance. New covalent bonds are formed between these sites, mimicking the polymerization and crosslinking reactions. This process is repeated iteratively until a target degree of conversion is reached or no more reactions can occur. researchgate.net

Final Equilibration: The resulting crosslinked network is further equilibrated to relax the structure and obtain a stable polymer model.

This computational approach allows for the detailed analysis of the network architecture, providing data that is difficult or impossible to measure experimentally.

| Simulated Network Property | Description | Significance for TMETMA Networks |

|---|---|---|

| Degree of Conversion | The percentage of reacted methacrylate groups in the simulation. | Can be compared with experimental results (e.g., from FTIR) to validate the simulation protocol. |

| Crosslink Distribution | The spatial homogeneity or heterogeneity of the crosslink points throughout the simulation cell. | Reveals whether the network forms uniformly or with highly crosslinked clusters, which affects mechanical properties. |

| Molecular Weight Between Crosslinks (M_c) | The average molecular weight of the polymer chain segments connecting two crosslink junctions. | A fundamental parameter that directly correlates with the material's modulus and swelling behavior. |

| Ring Formation | The number and size of intramolecular loops (primary cycles) formed during polymerization. | These cycles do not contribute to the elastically effective network and can be considered structural defects. |

| Free Volume Distribution | The size and distribution of voids within the polymer network. | Influences the diffusion of small molecules through the polymer and its glass transition temperature. |

Theoretical Predictions of Crosslink Density and Network Properties

The crosslink density is a critical parameter that dictates the thermomechanical properties of a thermoset polymer. Theoretical predictions provide a framework for understanding how monomer structure and reaction conversion translate into network properties.

The theoretical maximum crosslink density can be calculated from the stoichiometry of the monomer. For a trifunctional monomer like TMETMA, each molecule can act as a crosslink point. The molecular weight between crosslinks, Mc, is a key related parameter. For an ideal network formed from a trifunctional monomer at 100% conversion, the Mc would simply be half the molecular weight of the monomer, as each of the two chain ends emanating from a monomer unit is, on average, connected to another monomer unit.

However, the actual crosslink density is always lower than the theoretical maximum due to incomplete conversion. Experimental results show that the final double bond conversion for multifunctional methacrylates is often significantly less than 100%. kpi.ua The theory of rubber elasticity provides a way to relate a measurable mechanical property—the storage modulus (E') in the rubbery plateau—to the molecular weight between crosslinks (Mc) and the effective crosslink density (νe). tainstruments.com

The key equation from this theory is:

E' = 3 * νe * R * T = 3 * (ρ / Mc) * R * T

where:

E' is the storage modulus in the rubbery region

νe is the effective number of moles of elastic chains per unit volume (crosslink density)

ρ is the polymer density

R is the universal gas constant

T is the absolute temperature

This relationship allows for a theoretical prediction of the modulus based on an assumed network structure, or conversely, for the calculation of the effective crosslink density from experimental modulus data obtained via Dynamic Mechanical Analysis (DMA). tainstruments.com Statistical models, such as the Miller-Macosko theory, can also be used to predict the evolution of network parameters like gel point and crosslink density as a function of monomer conversion. pcimag.com

The following table presents theoretical values for a TMETMA polymer network, illustrating the relationship between its molecular structure and potential network properties.

| Parameter | Symbol | Value / Formula | Notes |

|---|---|---|---|

| Monomer Molecular Weight | M_w | 338.38 g/mol | Calculated for C17H26O6. |

| Functionality | f | 3 | TMETMA has three methacrylate groups. |

| Theoretical M_c at 100% Conversion | M_c(theor) | M_w / (f/2 * 2) = M_w / f = 112.79 g/mol | This simplified formula assumes an ideal network where M_c is the monomer weight per functional group. A more common statistical approach gives M_c = (2/f) * M_w = 225.59 g/mol. This value represents the average chain segment between two trifunctional crosslink points. |

| Crosslink Density from Modulus | ν_e | E' / (3 * R * T) | This formula allows for the calculation of the effective crosslink density from experimental DMA data, which accounts for incomplete conversion and network defects. tainstruments.com |

Q & A

Q. What synthetic pathways are commonly employed to produce trimethylolethane trimethacrylate (TMPTMA), and how are reaction conditions optimized?

- Category : Synthesis and Characterization

- Methodological Answer : TMPTMA is synthesized via esterification of trimethylolethane with methacrylic acid, often catalyzed by acid catalysts (e.g., sulfuric acid) under controlled temperature (60–90°C) to avoid polymerization. Solvent selection (e.g., toluene) and stoichiometric ratios (3:1 methacrylic acid to trimethylolethane) are critical for maximizing yield. Post-synthesis purification involves vacuum distillation or recrystallization to remove unreacted monomers . Characterization typically employs FTIR (C=O stretch at 1720 cm⁻¹) and ¹H NMR (δ 5.7–6.1 ppm for methacrylate protons) to confirm esterification .

Q. How is the cross-linking efficiency of TMPTMA quantified in polymer networks?

- Category : Functional Analysis

- Methodological Answer : Cross-linking efficiency is assessed using gel content analysis (ASTM D2765) via Soxhlet extraction with solvents like tetrahydrofuran. Dynamic mechanical analysis (DMA) measures storage modulus (G') to evaluate cross-link density, while differential scanning calorimetry (DSC) tracks glass transition temperature (Tg) shifts, indicating network formation . For biodegradable polymers like PLA, hydrolytic degradation rates post-cross-linking are compared to infer structural stability .

Q. What solvent systems are suitable for dissolving TMPTMA in polymerization reactions?

- Category : Solubility and Compatibility

- Methodological Answer : TMPTMA’s solubility is influenced by its three methacrylate groups. Polar aprotic solvents (e.g., dimethylformamide, THF) are optimal for homogeneous mixing in free-radical polymerization. Binary solvent systems (e.g., ethanol/water mixtures) can adjust solubility parameters to match reaction requirements. Phase diagrams and Hansen solubility parameters are used to predict compatibility .

Advanced Research Questions

Q. How can TMPTMA concentration be optimized to balance mechanical strength and biodegradability in polylactic acid (PLA) composites?

- Category : Material Optimization